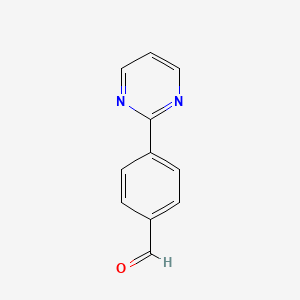

4-(Pyrimidin-2-Yl)Benzaldehyde

Beschreibung

4-(Pyrimidin-2-Yl)Benzaldehyde (CAS: 77232-38-3) is an aromatic aldehyde derivative featuring a pyrimidine ring attached to the para-position of a benzaldehyde scaffold. Its molecular formula is C₁₁H₈N₂O, with a molecular weight of 184.19 g/mol . The compound’s IUPAC name, 4-pyrimidin-2-ylbenzaldehyde, reflects its structural hybrid of benzaldehyde and pyrimidine, a heterocyclic aromatic system containing two nitrogen atoms. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Key synonyms include 2-(4-Formylphenyl)Pyrimidine and Akos Bar-2385 .

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYLMPWKVWDXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507434 | |

| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77232-38-3 | |

| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrimidin-2-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-Yl)Benzaldehyde typically involves the reaction of 2-aminopyrimidine with 4-formylbenzoic acid under specific conditions. One common method includes the use of a condensation reaction facilitated by a catalyst such as zinc oxide nanoparticles in an ethanol medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyrimidin-2-Yl)Benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products:

Oxidation: 4-(Pyrimidin-2-Yl)Benzoic acid.

Reduction: 4-(Pyrimidin-2-Yl)Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Pyrimidin-2-Yl)Benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 4-(Pyrimidin-2-Yl)Benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

4-(Dimethylamino)Benzaldehyde, with its strong electron-donating group, exhibits red-shifted absorption in UV-vis spectra, making it suitable for fluorescent dyes .

Synthetic Utility: Pyrimidine-containing aldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents due to their ability to engage in hydrogen bonding via nitrogen atoms . 4-(N,N-Diethylamino)Benzaldehyde derivatives form cyanine dyes (e.g., compound 8b in ) with high yields (~78%), used in bioimaging .

Biological Activity: Schiff bases derived from 4-(Dimethylamino)Benzaldehyde demonstrate moderate antibacterial activity against E. coli and S. aureus at 50–100 μg/mL concentrations .

Material Science Relevance

- Pyrimidine derivatives are critical in designing organic semiconductors due to their planar structure and electron-deficient nature, which enhances charge transport .

- In contrast, 4-(Dimethylamino)Benzaldehyde-based dyes are employed in optoelectronic devices for their tunable fluorescence .

Limitations and Challenges

- Stability : Aldehydes with electron-withdrawing groups (e.g., pyrimidinyl) are prone to oxidation, necessitating inert storage conditions .

Biologische Aktivität

4-(Pyrimidin-2-yl)benzaldehyde is an organic compound with the molecular formula CHNO. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound features a benzaldehyde moiety attached to a pyrimidine ring. Its chemical properties contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported the following effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results :

- HeLa: IC = 15 µM

- MCF-7: IC = 20 µM

- A549: IC = 25 µM

The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following data summarizes its effects:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 40 | 70 | 60 |

This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A clinical study evaluated the efficacy of formulations containing this compound against skin infections caused by resistant bacterial strains. Patients treated with the formulation showed a significant reduction in infection rates compared to those receiving standard treatments.

Case Study: Cancer Treatment

In a preclinical trial, mice bearing tumor xenografts were treated with this compound. The results indicated a marked reduction in tumor size and weight compared to control groups, supporting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.